Cas no 15253-04-0 (4-(Hydroxyamino)-2-nitrobenzoic acid)

4-(Hydroxyamino)-2-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Hydroxyamino)-2-nitrobenzoic acid
- A927082
- 4-(Hydroxyamino)-2-nitrobenzoicacid
- 15253-04-0
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- Inchi: InChI=1S/C7H6N2O5/c10-7(11)5-2-1-4(8-12)3-6(5)9(13)14/h1-3,8,12H,(H,10,11)
- InChI Key: RSJSVDBNCYNCTI-UHFFFAOYSA-N
- SMILES: O=C(O)C1=CC=C(NO)C=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 198.02767130g/mol
- Monoisotopic Mass: 198.02767130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115Ų
- XLogP3: 0.9
4-(Hydroxyamino)-2-nitrobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019099087-1g |
4-(Hydroxyamino)-2-nitrobenzoic acid |
15253-04-0 | 95% | 1g |
540.75 USD | 2021-06-17 | |
Crysdot LLC | CD12138951-1g |
4-(Hydroxyamino)-2-nitrobenzoic acid |
15253-04-0 | 95+% | 1g |
$645 | 2024-07-23 | |
Chemenu | CM156412-1g |
4-(hydroxyamino)-2-nitrobenzoic acid |
15253-04-0 | 95% | 1g |
$609 | 2022-12-31 | |
Ambeed | A407977-1g |
4-(Hydroxyamino)-2-nitrobenzoic acid |
15253-04-0 | 95+% | 1g |
$509.0 | 2025-03-16 |
4-(Hydroxyamino)-2-nitrobenzoic acid Related Literature
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
Additional information on 4-(Hydroxyamino)-2-nitrobenzoic acid
Comprehensive Guide to 4-(Hydroxyamino)-2-nitrobenzoic acid (CAS No. 15253-04-0): Properties, Applications, and Research Insights
4-(Hydroxyamino)-2-nitrobenzoic acid (CAS No. 15253-04-0) is a specialized nitroaromatic compound with significant relevance in organic synthesis and biochemical research. This compound, characterized by its unique hydroxyamino and nitro functional groups, serves as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its molecular formula, C7H6N2O5, and structural features make it a subject of interest for researchers exploring nitrobenzoic acid derivatives and their applications.
The growing demand for 4-(Hydroxyamino)-2-nitrobenzoic acid in drug discovery and material science has spurred extensive studies on its synthesis and reactivity. Recent trends in green chemistry have highlighted the need for sustainable methods to produce such intermediates, aligning with global efforts to reduce environmental impact. Researchers are particularly interested in optimizing catalytic processes to enhance the yield and purity of 15253-04-0, addressing common challenges like byproduct formation and reaction efficiency.
One of the most searched questions about 4-(Hydroxyamino)-2-nitrobenzoic acid revolves around its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for a wide range of experimental setups. Its stability is influenced by factors such as pH, temperature, and exposure to light, which are critical considerations for storage and handling. These properties are frequently discussed in forums and academic papers, reflecting the compound's importance in laboratory settings.
In the context of pharmaceutical applications, 4-(Hydroxyamino)-2-nitrobenzoic acid has been investigated as a precursor for bioactive molecules. Its nitro group can be selectively reduced to form hydroxylamine derivatives, which are valuable in designing enzyme inhibitors and antimicrobial agents. Recent publications have explored its role in synthesizing compounds with potential anti-inflammatory and antioxidant properties, tapping into the rising demand for novel therapeutic agents.
The material science community has also shown interest in CAS No. 15253-04-0 for its potential in creating functionalized polymers and coordination complexes. Its ability to act as a ligand for metal ions opens avenues for developing catalysts and sensors. For instance, its chelation properties are being studied for applications in wastewater treatment and metal recovery, topics that resonate with current environmental concerns.
From an analytical chemistry perspective, 4-(Hydroxyamino)-2-nitrobenzoic acid is often used as a standard or reference material in chromatographic and spectroscopic techniques. Its distinct UV-Vis absorption spectrum makes it useful for method validation and calibration. Laboratories frequently search for reliable sources of high-purity 15253-04-0 to ensure accurate results in quality control and research projects.
Market insights reveal that the global supply of 4-(Hydroxyamino)-2-nitrobenzoic acid is concentrated among specialized chemical manufacturers, with increasing demand from biotechnology and nanotechnology sectors. Pricing trends and availability are common queries among procurement professionals, emphasizing the need for transparent supply chains. Innovations in large-scale synthesis are expected to drive down costs and improve accessibility in the coming years.
For researchers working with nitrobenzoic acid derivatives, safety data sheets (SDS) for CAS No. 15253-04-0 are essential resources. While the compound is not classified as hazardous under standard conditions, proper personal protective equipment (PPE) and ventilation are recommended during handling. These precautions align with broader laboratory safety protocols and are frequently addressed in training materials.
In summary, 4-(Hydroxyamino)-2-nitrobenzoic acid (CAS No. 15253-04-0) is a multifaceted compound with expanding applications across scientific disciplines. Its role in drug development, material innovation, and environmental solutions underscores its importance in contemporary research. As interest in sustainable chemistry and tailored molecular design grows, this compound is poised to remain a key player in scientific advancements.
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